Cas no 2104043-88-9 (1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)-)

1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)- 化学的及び物理的性質
名前と識別子
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- 1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)-
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- インチ: 1S/C7H10N2OS/c1-4(8)7(10)6-3-11-5(2)9-6/h3-4H,8H2,1-2H3/t4-/m1/s1
- InChIKey: UFVFWPMHYIUNBC-SCSAIBSYSA-N
- ほほえんだ: C(C1=CSC(C)=N1)(=O)[C@H](N)C
1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798501-2.5g |
(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |
2104043-88-9 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
Enamine | EN300-798501-1.0g |
(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |
2104043-88-9 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
Enamine | EN300-798501-0.05g |
(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |
2104043-88-9 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
Enamine | EN300-798501-0.1g |
(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |
2104043-88-9 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
Enamine | EN300-798501-0.25g |
(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |
2104043-88-9 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
Enamine | EN300-798501-0.5g |
(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |
2104043-88-9 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
Enamine | EN300-798501-10.0g |
(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |
2104043-88-9 | 95% | 10.0g |
$4545.0 | 2024-05-21 | |
Enamine | EN300-798501-5.0g |
(2R)-2-amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one |
2104043-88-9 | 95% | 5.0g |
$3065.0 | 2024-05-21 |
1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)- 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)-に関する追加情報
1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)-
The compound 1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)- with CAS No. 2104043-88-9 is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring and an amino group, making it a versatile building block for various applications in drug discovery and chemical synthesis.
Recent studies have highlighted the potential of this compound as a bioisostere in medicinal chemistry. Its thiazole moiety has been shown to exhibit interesting biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Researchers have also explored its role in the development of neuroprotective agents, where its stereochemistry plays a crucial role in determining bioavailability and efficacy.
The synthesis of 1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)- involves a multi-step process that typically begins with the preparation of the thiazole ring. This is followed by the introduction of the amino group and subsequent stereochemical resolution to obtain the (2R) enantiomer. Advanced techniques such as enantioselective catalysis and stereochemical control have been employed to optimize the synthesis process, ensuring high yields and purity.
In terms of applications, this compound has been utilized in the design of peptide mimetics and small molecule inhibitors targeting various enzymes and receptors. Its ability to form stable complexes with biological targets makes it an attractive candidate for drug development. Recent research has also focused on its potential as a radioprotective agent, where its ability to scavenge free radicals has shown promising results in preclinical models.
The structural versatility of this compound has led to its exploration in diverse fields such as agricultural chemistry and materials science. For instance, its derivatives have been studied for their potential as herbicides and fungicides, offering sustainable solutions for crop protection. Additionally, its role in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), has opened new avenues for applications in catalysis and gas storage.
From an analytical standpoint, the characterization of this compound relies heavily on advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have been instrumental in confirming its stereochemistry and purity, ensuring that it meets the rigorous standards required for pharmaceutical applications.
In conclusion, the compound 1-Propanone, 2-amino-1-(2-methyl-4-thiazolyl)-, (2R)- continues to be a focal point in chemical research due to its unique properties and wide-ranging applications. As new studies emerge, its potential as a key player in drug discovery and materials science is expected to grow further.
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